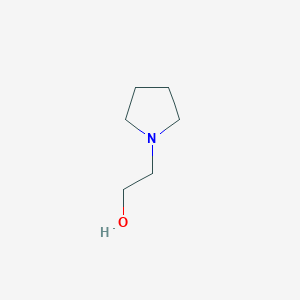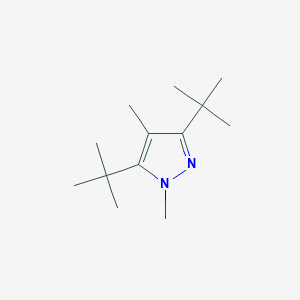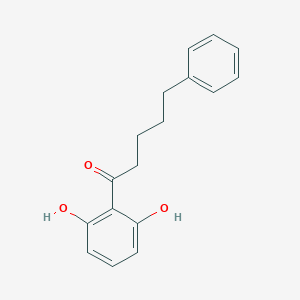
1-Pyrrolidinethanol
Übersicht
Beschreibung
Epolamine is a member of pyrrolidines. It is a conjugate base of a 1-(2-hydroxyethyl)pyrrolidinium.
Wissenschaftliche Forschungsanwendungen
Organokatalyse und asymmetrische Synthese
1-Pyrrolidinethanol spielt eine zentrale Rolle in der asymmetrischen Organokatalyse. Chemiker haben seine Eigenschaften genutzt, um komplexe molekulare Architekturen effizient zu konstruieren. Insbesondere die Verwendung von Diarylprolinol-Silylethern, die von Prolin abgeleitet sind, hat zu bedeutenden Fortschritten in diesem Bereich geführt . Diese Katalysatoren ermöglichen die Synthese von chiralen Pyrrolidinen und anderen wertvollen Verbindungen.
Arzneimittelforschung und biologisch aktive Verbindungen
Der Pyrrolidinring dient als vielseitiges Gerüst für die Medikamentenentwicklung. Medizinalchemiker schätzen seine sp3-Hybridisierung, die eine effiziente Erforschung des Pharmakophors ermöglicht. Darüber hinaus trägt die Nicht-Planarität des Pyrrolidinrings (bezeichnet als "Pseudorotation") zu einer dreidimensionalen Abdeckung bei. Forscher haben bioaktive Moleküle identifiziert, die den Pyrrolidinring und seine Derivate enthalten, einschließlich Pyrrolizine, Pyrrolidin-2-on und Pyrrolidin-2,5-dione. Diese Verbindungen zeigen eine Zielselektivität und unterschiedliche biologische Profile .
Zwischenprodukt in der organischen Synthese
This compound dient als entscheidendes Zwischenprodukt in der organischen Synthese. Es beteiligt sich an der Konstruktion verschiedener natürlicher und synthetischer Verbindungen. Seine Integration in Liganden und andere molekulare Architekturen erhöht ihre Funktionalität und Reaktivität .
Salifizierung organischer Säuren
N-(2-Hydroxyethyl)pyrrolidin (HEP) wirkt als starke Base, die zur Salifizierung organischer Säuren von pharmazeutischem Interesse verwendet wird. Zum Beispiel ist Diclofenac-HEP (Flector®) ein Epolaminsalz von Diclofenac, einem weit verbreiteten nichtsteroidalen Antirheumatikum (NSAR) .
Anwendungen in der Materialwissenschaft
Forscher haben die Anwendungen von Pyrrolidinderivaten in der Materialwissenschaft untersucht. Diese Verbindungen tragen zur Entwicklung von Funktionsmaterialien, Beschichtungen und Polymeren bei .
Pflanzenschutzmittel und Farbstoffe
This compound findet Anwendung bei der Synthese von Pflanzenschutzmitteln und Farbstoffen. Seine chemische Vielseitigkeit ermöglicht die Herstellung verschiedener Verbindungen mit praktischen Anwendungen .
Wirkmechanismus
Target of Action
1-Pyrrolidineethanol, also known as N-(2-Hydroxyethyl)pyrrolidine, is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
It is known that pyrrolidine alkaloids can interact with various biological targets and exert a wide range of pharmacological effects . The specific interactions of 1-Pyrrolidineethanol with its targets and the resulting changes are subjects for future research.
Biochemical Pathways
For instance, they have been implicated in antioxidant, anti-inflammatory, and neuropharmacological pathways
Result of Action
Pyrrolidine alkaloids have been shown to exert a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The specific effects of 1-Pyrrolidineethanol at the molecular and cellular levels remain to be identified.
Biochemische Analyse
Biochemical Properties
It is known that pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds, has been the topic of ample research due to their diverse and prominent biological, agrochemical, and synthetic applications .
Cellular Effects
Pyrrolidine alkaloids, a related class of compounds, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Molecular Mechanism
It is known that pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-6-5-7-3-1-2-4-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRDBODLCHKXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30727-31-2 (hydrochloride) | |
| Record name | Epolamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70183733 | |
| Record name | Epolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2955-88-6 | |
| Record name | 1-Pyrrolidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2955-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epolamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolidineethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Epolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pyrrolidin-1-ylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3D835XVCR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B123596.png)

![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)








